5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride
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Overview
Description
5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is a compound that features a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-aminopiperidine with a triazole derivative under controlled conditions. The reaction is often catalyzed by a metal catalyst and may require specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal catalysts such as iridium or ruthenium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents are often used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Aminopiperidin-1-yl)ethanol hydrochloride
- 1-[(3R)-3-aminopiperidin-1-yl]ethan-1-one dihydrochloride
Uniqueness
5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is unique due to its specific combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15Cl2N5O |
---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1,4-dihydro-1,2,4-triazol-5-one;dihydrochloride |
InChI |
InChI=1S/C7H13N5O.2ClH/c8-5-2-1-3-12(4-5)6-9-7(13)11-10-6;;/h5H,1-4,8H2,(H2,9,10,11,13);2*1H |
InChI Key |
JZOAXQBRQYWZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=O)N2)N.Cl.Cl |
Origin of Product |
United States |
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